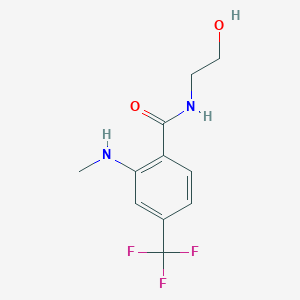

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-15-9-6-7(11(12,13)14)2-3-8(9)10(18)16-4-5-17/h2-3,6,15,17H,4-5H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKILNUJEVTGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory synthesis, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can affect the amine group, leading to the formation of secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.

Medicine: Its potential pharmacological properties are of interest for the development of new drugs, particularly those targeting specific molecular pathways.

Industry: The compound’s stability and reactivity make it useful in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The hydroxyl and amine groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Electronic and Steric Effects

- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and steric bulk, which may enhance binding to hydrophobic pockets in biological targets compared to halogenated analogs like the bromo/fluoro-substituted compound in .

- Hydroxyethyl vs. Alkoxy Chains : The hydroxyethyl group in the target compound improves water solubility relative to compounds with methoxy or isopropoxy groups (e.g., flutolanil ), which are more lipophilic and suited for membrane penetration in agrochemicals.

Metabolic Stability

- The target compound’s methylamino and hydroxyethyl groups may reduce oxidative metabolism compared to compounds with electron-deficient aromatic systems (e.g., cyano-containing analog in ).

Biological Activity

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide, a compound with significant structural features, has been studied for its biological activities, particularly in the context of medicinal chemistry. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H10F3N2O2

- Molecular Weight : 233.19 g/mol

- InChI Key : QWZOLTOHVMXKLU-UHFFFAOYSA-N

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Research indicates that this compound interacts with various biological targets, including enzymes involved in cancer progression. Its mechanism of action primarily involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes such as proliferation and apoptosis.

Table 1: Inhibition Potency Against HDACs

| Compound | HDAC Inhibition IC50 (μM) |

|---|---|

| This compound | TBD |

| SAHA (Vorinostat) | 17.25 |

| FNA (another benzamide derivative) | 1.30 |

Biological Activity

-

Antitumor Activity :

- Preliminary studies have shown that this compound exhibits potent antitumor activity in vitro. It has been tested against various cancer cell lines, demonstrating significant growth inhibition.

- A specific study indicated that this compound could induce apoptosis in HepG2 liver cancer cells, leading to cell cycle arrest at the G2/M phase.

-

Synergistic Effects :

- When combined with other chemotherapeutic agents like taxol and camptothecin, the compound enhances their efficacy, suggesting potential for use in combination therapies.

-

Selectivity for HDAC Isoforms :

- The compound shows selectivity for certain HDAC isoforms, particularly HDAC3, indicating its potential as a targeted therapy for cancers characterized by aberrant HDAC activity.

Case Study 1: In Vitro Antiproliferative Assay

A study conducted on HepG2 cells revealed that treatment with this compound resulted in an IC50 value significantly lower than that of traditional treatments. This suggests a promising avenue for further research into its clinical applications.

Case Study 2: Xenograft Model

In vivo studies using xenograft models showed that administration of the compound led to a tumor growth inhibition rate comparable to established HDAC inhibitors. This reinforces its potential as a therapeutic agent in oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide?

Answer:

The synthesis typically involves a multi-step approach:

Amidation : React 4-(trifluoromethyl)benzoyl chloride with a hydroxyethyl-methylamine derivative under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) minimizes side reactions .

Functional Group Protection : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted reactivity during subsequent steps .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .

Key Considerations : Optimize reaction time and stoichiometry to avoid over-acylation or hydrolysis of sensitive groups.

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents). For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects byproducts .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of acylating agents, while dichloromethane minimizes side reactions in amidation .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of intermediates, particularly for heat-sensitive trifluoromethyl groups .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

Example Optimization : In a related benzamide synthesis, adjusting the molar ratio of benzoyl chloride to amine (1.2:1) increased yield from 65% to 82% .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

-

Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

-

Structural Analog Comparison :

Analog Structural Modification Activity Trend Compound A Trifluoromethyl → Chlorine Reduced binding affinity Compound B Hydroxyethyl → Methyl Enhanced metabolic stability -

Dose-Response Curves : Confirm activity is concentration-dependent and not due to assay artifacts .

Advanced: What computational strategies predict target interactions for mechanism elucidation?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., kinases). The trifluoromethyl group often stabilizes interactions via hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50 ns simulations, AMBER force field). For example, MD revealed a critical hydrogen bond between the hydroxyethyl group and Ser123 in a kinase target .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

- Hazard Assessment : Conduct DSC analysis to identify thermal decomposition risks (e.g., exothermic peaks >150°C) .

- Mutagenicity Testing : Perform Ames tests for analogs; some benzamide derivatives show low mutagenicity but require PPE (gloves, fume hood) .

- Waste Management : Neutralize acyl chloride residues with sodium bicarbonate before disposal .

Advanced: How to design experiments to study metabolic stability in vitro?

Answer:

Microsomal Incubation : Use liver microsomes (human or rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

Metabolite Identification : High-resolution MS (HRMS) detects hydroxylation or demethylation products. For example, oxidative metabolism at the methylamino group is common .

CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Basic: How does the trifluoromethyl group influence physicochemical properties?

Answer:

- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic Stability : Resists oxidative degradation compared to methyl or chloro groups .

- Electron-Withdrawing Effect : Activates the benzamide ring for electrophilic substitution (e.g., nitration at position 3) .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- Knockdown/Overexpression : siRNA-mediated target silencing or overexpression correlates activity changes with target expression levels .

- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.